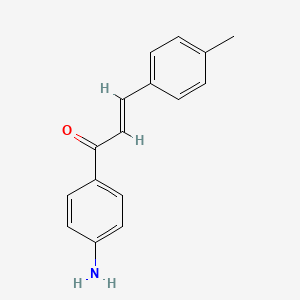
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “(2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP)”, was synthesized by a base-catalyzed Claisen-Schmidt condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, single crystal X-ray diffraction analysis was used to determine that APBPP crystallized in the monoclinic crystal system with the P21/n space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of “(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” with benzamidine hydrochloride has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the optical absorption, thermal stability, material decomposition, and melting point of APBPP were determined using various techniques .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Synthesis Techniques : A variety of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one derivatives have been synthesized and characterized using various techniques. For example, Tayade & Waghmare (2016) reported the successful isomerization of related compounds, justifying their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Structural Analysis : Detailed structural analysis, including X-ray crystallography, has been performed on several derivatives. Girisha et al. (2016) discussed the hydrogen-bonded chains in the crystal structures of these compounds (Girisha et al., 2016).
Antioxidant and Biological Properties
Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested derivatives for antioxidant activity. They found that certain derivatives exhibited strong antioxidant properties (Sulpizio et al., 2016).
Antiviral Potential : Almeida-Neto et al. (2020) evaluated the interactions of derivatives with SARS-CoV-2 targets, suggesting potential antiviral applications (Almeida-Neto et al., 2020).
Corrosion Inhibition
- Industrial Applications : Baskar et al. (2012) investigated the use of derivatives as corrosion inhibitors for mild steel, showing effective corrosion prevention (Baskar et al., 2012).
Photophysical Properties
- Optical Properties : Kumari et al. (2017) explored the absorption and fluorescence characteristics of derivatives, highlighting their potential in photophysical applications (Kumari et al., 2017).
Drug Discovery and Biological Research
MAO Inhibitors : Sasidharan et al. (2018) synthesized and evaluated derivatives as inhibitors of monoamine oxidase, which is significant in developing treatments for neurological disorders (Sasidharan et al., 2018).
Antimicrobial Activity : Various studies have examined the antimicrobial properties of these derivatives, indicating potential applications in combating microbial infections.
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLAQKXYNXIGJ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

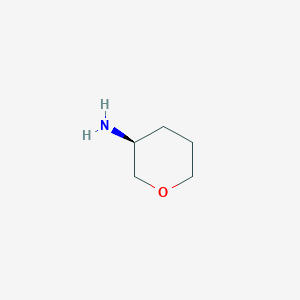
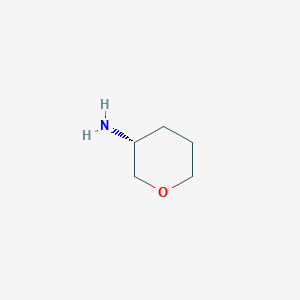
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
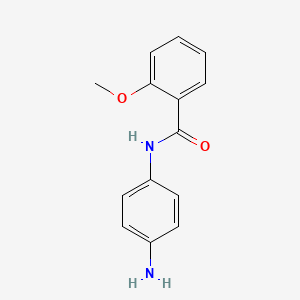

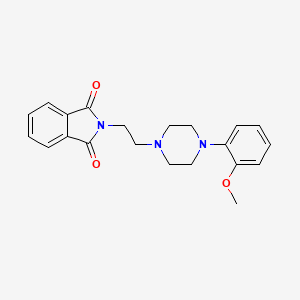



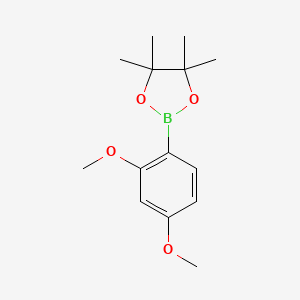

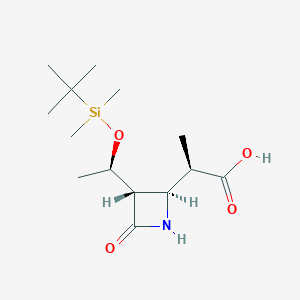
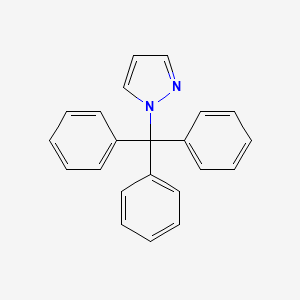
![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)